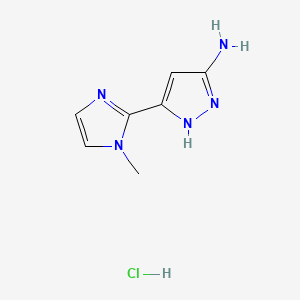
2'-Chloro-5'-fluoro-2-hydroxyacetophenone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
MFCD31567238 is a chemical compound with unique properties that have garnered significant interest in various scientific fields. This compound is known for its stability and reactivity, making it a valuable subject of study in chemistry, biology, medicine, and industry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of MFCD31567238 involves several steps, each requiring specific reagents and conditions. The process typically begins with the preparation of intermediate compounds, which are then subjected to various chemical reactions to form the final product. The reaction conditions, such as temperature, pressure, and pH, are carefully controlled to ensure the desired outcome.
Industrial Production Methods
In industrial settings, the production of MFCD31567238 is scaled up using optimized methods that ensure high yield and purity. These methods often involve continuous flow reactors and automated systems to maintain consistent reaction conditions. The use of advanced purification techniques, such as chromatography and crystallization, is also common to achieve the required quality standards.
Analyse Des Réactions Chimiques
Types of Reactions
MFCD31567238 undergoes several types of chemical reactions, including oxidation, reduction, and substitution. These reactions are facilitated by various reagents and catalysts, which help to achieve the desired transformations.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide. The reactions are typically carried out under acidic or basic conditions.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used. These reactions often require anhydrous conditions to prevent unwanted side reactions.
Substitution: Halogenation and alkylation reactions are common, using reagents like halogens (chlorine, bromine) and alkyl halides. These reactions are usually performed in the presence of a catalyst, such as a Lewis acid.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used For example, oxidation reactions may yield various oxidized derivatives, while reduction reactions can produce reduced forms of the compound
Applications De Recherche Scientifique
MFCD31567238 has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in various organic synthesis reactions, helping to create complex molecules.
Biology: The compound is studied for its potential biological activity, including its effects on cellular processes and its use as a biochemical probe.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as its role in drug development and its effects on disease pathways.
Industry: MFCD31567238 is used in the production of specialty chemicals and materials, where its unique properties are leveraged to achieve specific performance characteristics.
Mécanisme D'action
The mechanism of action of MFCD31567238 involves its interaction with specific molecular targets and pathways. These interactions can lead to various biological effects, depending on the context in which the compound is used. For example, in medicinal applications, the compound may bind to specific receptors or enzymes, modulating their activity and influencing disease processes.
Comparaison Avec Des Composés Similaires
MFCD31567238 can be compared with other similar compounds to highlight its uniqueness:
Similar Compounds: Compounds with similar structures or functional groups, such as MFCD31567239 and MFCD31567240, can be used for comparison.
Uniqueness: MFCD31567238 may exhibit distinct reactivity, stability, or biological activity compared to its analogs, making it a valuable compound for specific applications.
Propriétés
Formule moléculaire |
C8H6ClFO2 |
|---|---|
Poids moléculaire |
188.58 g/mol |
Nom IUPAC |
1-(2-chloro-5-fluorophenyl)-2-hydroxyethanone |
InChI |
InChI=1S/C8H6ClFO2/c9-7-2-1-5(10)3-6(7)8(12)4-11/h1-3,11H,4H2 |
Clé InChI |
GWZRYVPBUNZWHZ-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=C(C=C1F)C(=O)CO)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


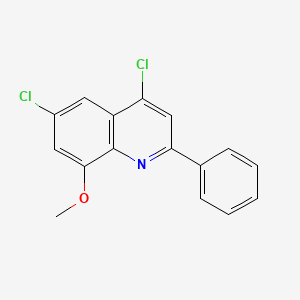
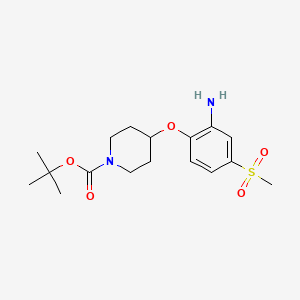
![3-(Boc-amino)-4-[2,4-bis(trifluoromethyl)phenyl]butyric Acid](/img/structure/B13717370.png)
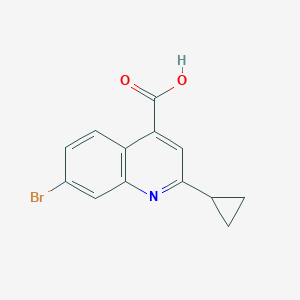
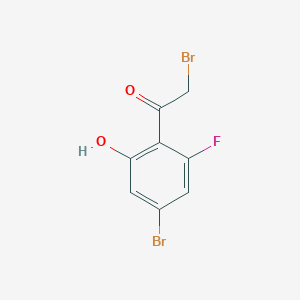

![N-[3-Chloro-4-(2-pyridylmethoxy)phenyl]-4,5-dimethoxy-2-methylbenzenesulfonamide](/img/structure/B13717394.png)

![(2,5-dioxopyrrolidin-1-yl) 2-[2-(octadecanoylamino)ethoxy]acetate](/img/structure/B13717410.png)
![3-((Tetrahydro-2H-pyran-4-yl)oxy)-4'-(trifluoromethyl)-[1,1'-biphenyl]-4-amine](/img/structure/B13717421.png)

